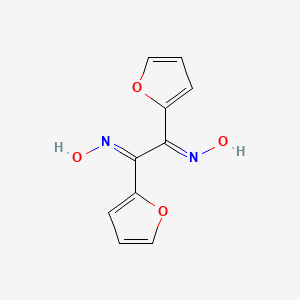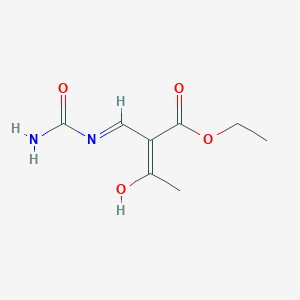![molecular formula C11H8N2O4 B6300483 N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea CAS No. 73754-71-9](/img/structure/B6300483.png)
N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea
Übersicht
Beschreibung
N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea, also known as Dicoumarol, is a natural product that has been used for many years in scientific research and laboratory experiments. It is a derivative of coumarin, a naturally occurring chemical found in many plants, and has a wide range of applications in scientific research. Dicoumarol is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a drug, and as a biochemical and physiological regulator.
Wirkmechanismus
The mechanism of action of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea is not completely understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and thromboxane synthase. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea has been shown to inhibit the activity of certain proteins involved in the regulation of calcium levels in cells.
Biochemical and Physiological Effects
N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and thromboxane synthase, as well as to inhibit the activity of certain proteins involved in the regulation of calcium levels in cells. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea has been shown to have anticoagulant activity, as well as to have a variety of anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea has a wide range of applications in scientific research, making it a versatile compound for laboratory experiments. However, there are also some limitations to the use of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea in laboratory experiments. It is not water soluble, and it is not stable in acidic or basic solutions. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea is not stable in the presence of light or oxygen.
Zukünftige Richtungen
The use of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea in scientific research and laboratory experiments has been increasing in recent years. There are a variety of potential future directions for the use of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea in scientific research. These include the use of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanism of action of drugs. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea could be used in the study of the biochemical and physiological effects of certain hormones, such as insulin and glucagon. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea could be used in the study of the biochemical and physiological effects of certain environmental pollutants, such as heavy metals and persistent organic pollutants. Finally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea could be used in the development of new drugs, as well as in the development of new drug delivery systems.
Synthesemethoden
N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea can be synthesized in a variety of ways. One of the most common methods is by the reaction of 3-hydroxy-2-methyl-4-pyrone with formaldehyde in the presence of sodium hydroxide, followed by reaction with urea. This method produces high yields of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea, with yields of up to 95%. Other methods include the reaction of coumarin with formaldehyde, followed by reaction with sodium hydroxide and urea, as well as the reaction of 2-hydroxy-4-methyl-3-pyrone with formaldehyde, followed by reaction with sodium hydroxide and urea.
Wissenschaftliche Forschungsanwendungen
N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacological effects of certain drugs. Additionally, N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea has been used in the study of the biochemical and physiological effects of certain hormones, such as insulin and glucagon.
Eigenschaften
IUPAC Name |
(E)-(4-hydroxy-2-oxochromen-3-yl)methylideneurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-5-7-9(14)6-3-1-2-4-8(6)17-10(7)15/h1-5,14H,(H2,12,16)/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYGYSIOKAKUQT-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425142 | |
| Record name | Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ureidomethylene)-2,4-chromanedione | |
CAS RN |
56244-19-0, 73754-71-9 | |
| Record name | Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(UREIDOMETHYLENE)-2,4-CHROMANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)





